Mass Spectrometric Differentiation: +7 Da Mass Shift vs. Unlabeled Tetrahydro-2-furoic Acid
The defining functional attribute of (+/-)-Tetrahydro-2-furoic-d7 acid is its mass shift of +7 Da compared to the unlabeled analyte, tetrahydro-2-furoic acid. This difference arises from the replacement of all seven ring hydrogens with deuterium (C5H¹H7O3 vs. C5H²H7O3) . This ensures baseline separation in the mass spectrometer's first quadrupole (Q1), preventing cross-talk or signal contribution from the analyte's natural isotopic envelope into the internal standard channel, a common issue with lower-labeled (e.g., d3 or d4) standards [1].
| Evidence Dimension | Molecular Ion Mass Shift |
|---|---|
| Target Compound Data | +7 Da mass shift; 98 atom % D enrichment |
| Comparator Or Baseline | Unlabeled tetrahydro-2-furoic acid; 0 Da mass shift |
| Quantified Difference | +7 m/z units; Baseline resolution in MS |
| Conditions | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry |
Why This Matters
This large mass shift guarantees that the internal standard signal is free from analyte interference, which is a fundamental requirement for achieving <15% accuracy and precision in validated bioanalytical methods.
- [1] ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. 2025. View Source
